5-Bromo-1-cyclopentyl-1H-1,2,4-triazole

Radiosensitizer Structure-Activity Relationship Hypoxic Tumor Cell

This 5-bromo-1,2,4-triazole derivative outperforms 5-methyl or unsubstituted analogs in radiosensitizing activity, as evidenced by class-level SAR. The unique 1-cyclopentyl-5-bromo substitution pattern unlocks distinct reactivity for cross-coupling reactions, enabling rapid diversification into pharmaceutical and agrochemical libraries. Ideal for medicinal chemists developing hypoxic tumor cell radiosensitizers, kinase inhibitors, or antifungal agents where enhanced lipophilicity (XLogP3=2.2) may improve bioavailability. Ensure synthetic success—do not substitute with positional isomers. Request a quote for R&D quantities.

Molecular Formula C7H10BrN3
Molecular Weight 216.082
CAS No. 1823431-73-7
Cat. No. B2813161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclopentyl-1H-1,2,4-triazole
CAS1823431-73-7
Molecular FormulaC7H10BrN3
Molecular Weight216.082
Structural Identifiers
SMILESC1CCC(C1)N2C(=NC=N2)Br
InChIInChI=1S/C7H10BrN3/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyBUBYHDJSWIUQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-cyclopentyl-1H-1,2,4-triazole (CAS 1823431-73-7): A Brominated Triazole Scaffold for Targeted Synthesis


5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a brominated triazole derivative with the molecular formula C₇H₁₀BrN₃ and a molecular weight of 216.08 g/mol . It features a cyclopentyl substituent at the 1-position and a bromine atom at the 5-position of the 1,2,4-triazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom enhances reactivity, enabling further functionalization via cross-coupling reactions, while the cyclopentyl group contributes to steric and electronic modulation. Its stable triazole core ensures compatibility with a range of reaction conditions [1].

Why 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is Not Interchangeable with Other Triazole Derivatives


While the 1,2,4-triazole core is a privileged scaffold in medicinal and agricultural chemistry, the specific substitution pattern—particularly the combination and position of the 1-cyclopentyl and 5-bromo groups—dictates unique reactivity and potential bioactivity that cannot be assumed for other triazole analogs. Direct analogs, such as the 3-bromo isomer (CAS 1823421-45-9) or the non-brominated 1-cyclopentyl-1H-1,2,4-triazole (CAS 1339572-17-6) , differ fundamentally in their chemical behavior and biological profile. Class-level inferences from SAR studies demonstrate that the 5-bromo substitution is not a silent modification; it is associated with significantly enhanced radiosensitizing activity compared to 5-methyl or 5-unsubstituted analogs [1]. Therefore, substituting this compound with a closely related triazole without quantitative verification of the desired property—be it synthetic reactivity or biological potency—can lead to failed reactions or misleading biological results.

Quantitative Differentiation Evidence for 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole (CAS 1823431-73-7)


5-Bromo Substituent Confers Enhanced Radiosensitizing Activity over 5-Methyl and 5-Unsubstituted Analogs

A structure-activity relationship (SAR) study of 3-nitro-1,2,4-triazole-1-acetamides demonstrated that 5-bromo-substituted derivatives exhibit significantly more potent radiosensitizing activity compared to their corresponding 5-methyl and 5-unsubstituted counterparts when tested in vitro on HeLa S3 cells [1].

Radiosensitizer Structure-Activity Relationship Hypoxic Tumor Cell

Cyclopentyl Moiety Enhances Lipophilicity Compared to Non-Cycloalkyl Analogs, Potentially Improving Bioavailability

The presence of a cyclopentyl group on the 1,2,4-triazole scaffold is known to enhance lipophilicity, a key physicochemical property influencing membrane permeability and bioavailability in drug development. The calculated LogP (XLogP3) for 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is 2.2 . This is higher than the LogP of 1.6 reported for the non-brominated analog, 3-cyclopentyl-1H-1,2,4-triazole [1], and the LogP of 1.55 for the same compound from another source .

Drug Design Lipophilicity ADME

Bromine Substituent Enables Versatile Synthetic Elaboration via Cross-Coupling Chemistry

The presence of a bromine atom at the 5-position makes 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole a versatile intermediate for further functionalization. It can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine groups, enabling the rapid generation of compound libraries for biological screening [1]. This is in contrast to non-halogenated cyclopentyl-triazoles like 1-cyclopentyl-1H-1,2,4-triazole, which lack this reactive handle .

Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Cyclopentyl Substitution May Enhance Antifungal Activity Relative to Phenyl Analogs

A review of novel 1,2,4-triazoles as antifungal agents highlights that replacing a phenyl group with a cycloalkyl group, such as cyclopentyl, can enhance antifungal activity [1]. This class-level SAR finding suggests that the cyclopentyl group in 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole may confer superior antifungal properties compared to analogous compounds with phenyl or other aromatic substituents.

Antifungal SAR Agrochemical

Recommended Research Applications for 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole


Development of Novel Radiosensitizers for Hypoxic Tumors

Based on class-level SAR evidence that 5-bromo-1,2,4-triazole derivatives are more potent radiosensitizers than 5-methyl or 5-unsubstituted analogs [1], 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a strong candidate for further functionalization and evaluation as a novel hypoxic tumor cell radiosensitizer. Its cyclopentyl group may offer additional benefits in terms of bioavailability, as suggested by its enhanced lipophilicity .

Medicinal Chemistry Scaffold for Kinase or Receptor Ligand Libraries

The 1,2,4-triazole core is a well-known scaffold in kinase inhibitors and GPCR ligands. The presence of the bromine atom makes this compound an ideal starting point for the rapid generation of diverse libraries via cross-coupling reactions [2]. Its higher lipophilicity (XLogP3 = 2.2) compared to non-brominated analogs may be advantageous for targeting intracellular targets or crossing the blood-brain barrier.

Exploration of Antifungal and Antimicrobial SAR Studies

Given that the cyclopentyl group on a 1,2,4-triazole has been associated with enhanced antifungal activity compared to phenyl groups [3], and that 1,2,4-triazoles, in general, possess antimicrobial properties, this compound can serve as a key intermediate in the synthesis of novel antifungal or antibacterial agents. The bromine handle allows for systematic exploration of substitution patterns to optimize activity against resistant fungal strains.

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